molecular formula C9H20ClNO B1445656 [2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride CAS No. 1375969-06-4

[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride

Cat. No. B1445656
M. Wt: 193.71 g/mol
InChI Key: NLDPMUDKZYBNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride , also known by its IUPAC name (2-isopropyltetrahydro-2H-pyran-3-yl)methanamine hydrochloride , is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.72 g/mol . It is used in various research and industrial applications.


Physical And Chemical Properties Analysis

  • Purity : Typically 95% or higher

Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes emphasizes the importance of understanding how various chemicals can affect drug metabolism. This is crucial for predicting drug-drug interactions and ensuring the safe administration of multiple medications to patients. The study highlights the selectivity of inhibitors for specific CYP isoforms, which is key for deciphering the involvement of specific enzymes in the metabolism of drugs, potentially including compounds like “[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride” (Khojasteh et al., 2011).

Drug Delivery Systems

In the context of improving drug bioavailability, research on microparticulate and nanoparticulate drug delivery systems for metformin hydrochloride suggests innovative approaches to enhance the effectiveness of pharmaceutical compounds. Such strategies could be relevant for optimizing the delivery and efficacy of “[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride” by improving its bioavailability and reducing dosing frequency, thereby potentially enhancing its therapeutic applications (Çetin & Sahin, 2016).

Environmental and Health Risks

The study on the environmental occurrence, exposure, and risks posed by Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) to organisms and human health exemplifies the importance of evaluating the environmental and health impacts of chemical compounds. This approach is essential for assessing the safety and potential risks associated with the use of “[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride” in scientific research and its broader implications (Wang et al., 2020).

Safety And Hazards

  • Safety Data Sheet : Detailed safety information can be found in the MSDS .

properties

IUPAC Name

(2-propan-2-yloxan-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-7(2)9-8(6-10)4-3-5-11-9;/h7-9H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDPMUDKZYBNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCCO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride
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[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride
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[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride
Reactant of Route 4
[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride
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[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride
Reactant of Route 6
[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride

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